molecular formula C10H5BrN2O B1290486 6-Bromo-4-hydroxyquinoline-3-carbonitrile CAS No. 364793-52-2

6-Bromo-4-hydroxyquinoline-3-carbonitrile

Cat. No.: B1290486
CAS No.: 364793-52-2
M. Wt: 249.06 g/mol
InChI Key: HEKLYXFAPJNHEX-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxyquinoline-3-carbonitrile: is an organic compound with the molecular formula C10H5BrN2O. . This compound is part of the quinoline family, which is known for its wide range of biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile typically involves the bromination of 4-hydroxyquinoline-3-carbonitrile. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-Bromo-4-hydroxyquinoline-3-carbonitrile can undergo oxidation reactions to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 6-bromo-4-hydroxyquinoline-3-amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: 6-Bromo-4-hydroxyquinoline-3-amine.

    Substitution: Substituted quinoline derivatives with different nucleophiles.

Scientific Research Applications

Chemistry: 6-Bromo-4-hydroxyquinoline-3-carbonitrile is used as a building block in the synthesis of more complex quinoline derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It is used in the synthesis of bioactive molecules that can inhibit the growth of various pathogens.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. It has shown promise in the development of drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
  • 6-Bromo-4-chloroquinoline-3-carbonitrile
  • 4-Hydroxyquinoline-3-carbonitrile

Comparison: 6-Bromo-4-hydroxyquinoline-3-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

6-bromo-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKLYXFAPJNHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634132
Record name 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364793-52-2
Record name 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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